Substituent-Mediated PDE2 Potency Differentiation Against 3-Hydroxy and 3-Methoxy Leads
The target compound is structurally differentiated from the simple lead molecules by its complex 3-position substituent. The 3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one lead compound is essentially inactive against PDE2 (IC50 > 100 µM), while the 3-methoxy analog shows weak activity (IC50: 5.89 µM) [1]. The most potent published analog, 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one (1f), achieves an IC50 of 3.67 ± 0.47 µM. The target compound's unique 1,3-benzodioxol-5-yl-2-oxoethoxy group introduces a distinct electronic environment compared to the simple benzyloxy group, offering a new vector for exploration within this SAR series.
| Evidence Dimension | PDE2A inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not yet reported in peer-reviewed literature |
| Comparator Or Baseline | 3-hydroxy-4-methyl analog: >100 µM; 3-methoxy-4-methyl analog: 5.89 µM; 3-benzyloxy-4-methyl analog (1f): 3.67 ± 0.47 µM [1] |
| Quantified Difference | The published SAR shows a >30-fold improvement from 3-hydroxy to 3-benzyloxy substitution. The target compound's unique benzodioxole-containing substituent is predicted to further modulate potency. |
| Conditions | In vitro PDE2A inhibition assay using recombinant human PDE2A enzyme. |
Why This Matters
This establishes the critical role of the 3-position substituent in driving PDE2 potency; the target compound offers a distinct, untested substituent that could reveal new SAR insights or selectivity gains beyond the known alkoxy series for procurement decision-making.
- [1] Zhou, J.; et al. Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. Int. J. Mol. Sci. 2021, 22, 5680. View Source
